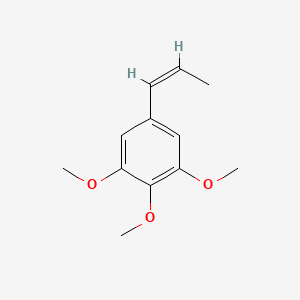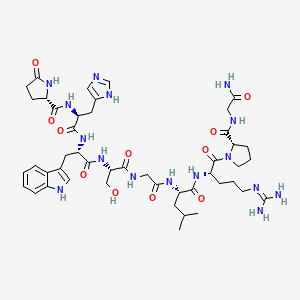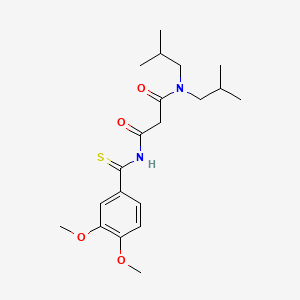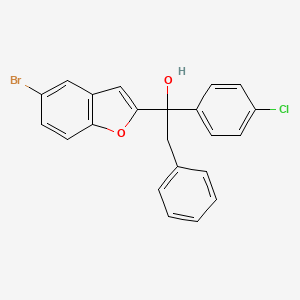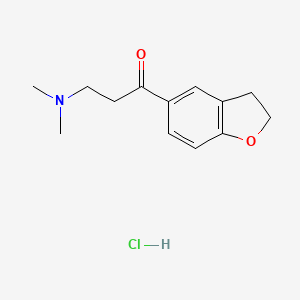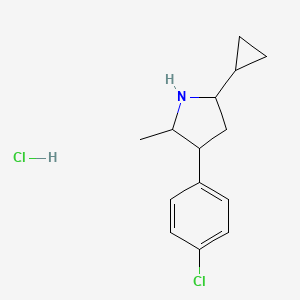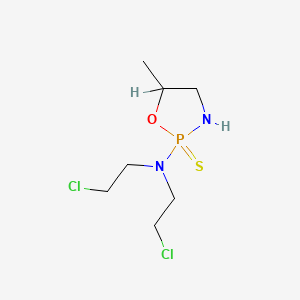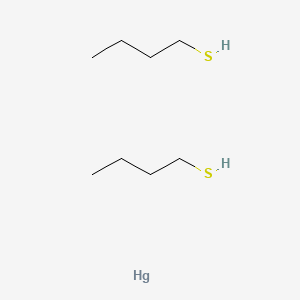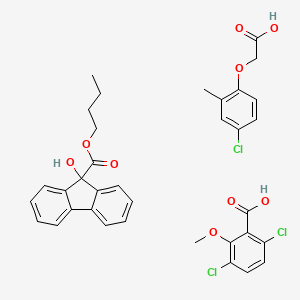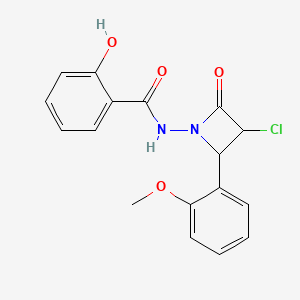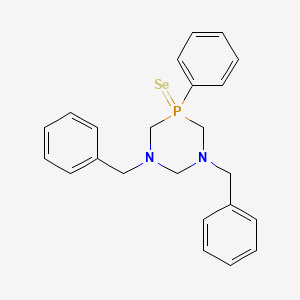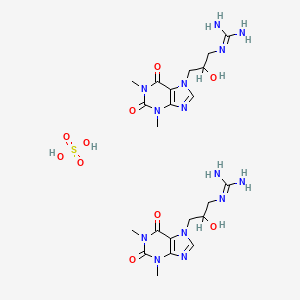
Icomucret sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of icomucret sodium involves the hydroxylation of eicosatetraenoic acid. The reaction typically requires specific catalysts and controlled conditions to ensure the correct stereochemistry of the product . The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation at the 15th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is optimized for yield and cost-effectiveness, making it feasible for large-scale manufacturing.
化学反应分析
Types of Reactions
Icomucret sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives have different biological activities and can be used for various research applications .
科学研究应用
Icomucret sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in modulating inflammatory responses and immune functions.
Medicine: Investigated for its potential in treating dry eye syndrome and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Icomucret sodium exerts its effects by inhibiting the formation of leukotriene B4, a potent inflammatory mediator. It specifically targets the 5-lipoxygenase pathway, reducing the production of pro-inflammatory molecules . This inhibition leads to decreased inflammation and reduced symptoms in conditions like dry eye syndrome .
相似化合物的比较
Similar Compounds
15-Hydroxyeicosatetraenoic acid: A closely related compound with similar anti-inflammatory properties.
12-Hydroxyeicosatetraenoic acid: Another hydroxyeicosatetraenoic acid derivative with distinct biological activities.
Leukotriene B4 inhibitors: A class of compounds that inhibit leukotriene B4 formation, similar to icomucret sodium
Uniqueness
This compound is unique due to its specific inhibition of leukotriene B4 formation and its potential therapeutic applications in ophthalmic disorders. Its ability to modulate inflammatory responses makes it a valuable compound for research and therapeutic development .
属性
CAS 编号 |
339046-14-9 |
|---|---|
分子式 |
C20H31NaO3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
sodium;(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3.Na/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23;/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23);/q;+1/p-1/b5-4-,10-8-,11-9-,17-14+;/t19-;/m0./s1 |
InChI 键 |
RQVLCLFGGVMPGP-OMIIFBLASA-M |
手性 SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O.[Na+] |
规范 SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


